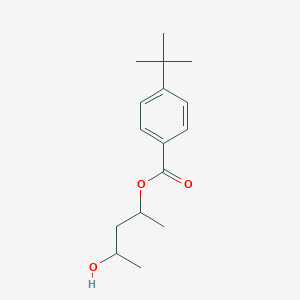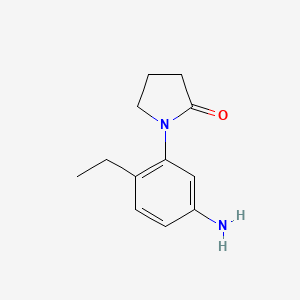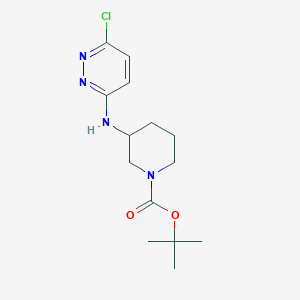
Docosyl tetradecanoate
Descripción general
Descripción
Docosyl tetradecanoate, also known as behenyl myristate, is a fatty acid ester formed from docosanol (a 22-carbon fatty alcohol) and tetradecanoic acid (a 14-carbon fatty acid). This compound is primarily used in cosmetics and personal care products due to its emollient and skin-conditioning properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosyl tetradecanoate can be synthesized through the esterification reaction between docosanol and tetradecanoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where docosanol and tetradecanoic acid are continuously fed into the system. The reaction mixture is maintained at an elevated temperature and pressure to ensure high conversion rates. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: Docosyl tetradecanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond using water in the presence of an acid or base catalyst.
Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as an acid or base.
Major Products Formed:
Hydrolysis: Docosanol and tetradecanoic acid are the primary products.
Transesterification: A new ester is formed, along with the release of the original alcohol.
Aplicaciones Científicas De Investigación
Docosyl tetradecanoate is widely used in scientific research due to its unique properties. It is used as an emollient in cosmetics and personal care products, providing moisturization and skin-conditioning benefits. Additionally, it is used in pharmaceutical formulations to improve the delivery of active ingredients.
Mecanismo De Acción
The mechanism by which docosyl tetradecanoate exerts its effects involves its ability to form a protective barrier on the skin, preventing moisture loss and enhancing skin hydration. The compound interacts with the lipid layers of the skin, improving its texture and elasticity.
Molecular Targets and Pathways Involved: this compound primarily targets the lipid bilayer of the skin, interacting with the fatty acids and ceramides to strengthen the skin barrier.
Comparación Con Compuestos Similares
Cetyl palmitate
Stearyl oleate
Behenyl oleate
Myristyl myristate
Propiedades
IUPAC Name |
docosyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEXXQGRXIUMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672926 | |
| Record name | Docosyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-05-3 | |
| Record name | Docosyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1501226.png)

![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)



![2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501258.png)


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)

